2-((5-Hydroxypyridin-2-yl)oxy)propanoic acid
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Overview
Description
2-((5-Hydroxypyridin-2-yl)oxy)propanoic acid is an organic compound with the molecular formula C8H9NO4. It is a derivative of propanoic acid, featuring a hydroxypyridinyl group attached via an ether linkage. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Hydroxypyridin-2-yl)oxy)propanoic acid typically involves the reaction of 5-hydroxypyridine with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of a base to deprotonate the hydroxyl group of 5-hydroxypyridine, followed by nucleophilic substitution with a propanoic acid derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-((5-Hydroxypyridin-2-yl)oxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
2-((5-Hydroxypyridin-2-yl)oxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((5-Hydroxypyridin-2-yl)oxy)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxypyridinyl group can interact with enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-((5-methylpyridin-2-yl)oxy)propanoic acid
- 2-(5-hydroxy-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid
Uniqueness
2-((5-Hydroxypyridin-2-yl)oxy)propanoic acid is unique due to its specific hydroxypyridinyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H9NO4 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-(5-hydroxypyridin-2-yl)oxypropanoic acid |
InChI |
InChI=1S/C8H9NO4/c1-5(8(11)12)13-7-3-2-6(10)4-9-7/h2-5,10H,1H3,(H,11,12) |
InChI Key |
KXXHDEWPRURCFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=NC=C(C=C1)O |
Origin of Product |
United States |
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